2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide
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Overview
Description
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an imidazole moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across cell membranes, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA transcription, and other cellular processes that require nucleotides .
Pharmacokinetics
The compound’s inhibitory effect on ents suggests that it may have good bioavailability, as it is able to interact with its targets effectively
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nucleotide synthesis . By inhibiting ENTs, this compound disrupts the transport of nucleosides into cells, which can lead to a decrease in the availability of nucleotides for DNA replication and repair, RNA transcription, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 1-(2-fluorophenyl)piperazine, is reacted with ethyl bromoacetate to form ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate.
Introduction of the Imidazole Moiety: The ethyl ester is then subjected to cyclization with an appropriate imidazole derivative under basic conditions to introduce the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, diabetes, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activity.
2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: Another compound with similar structural features and potential therapeutic applications.
Uniqueness
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is unique due to its specific combination of a fluorophenyl group, imidazole ring, and mesitylacetamide moiety, which confer distinct biological properties and potential therapeutic benefits .
Properties
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFBKWMQPEGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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